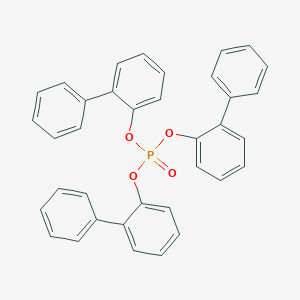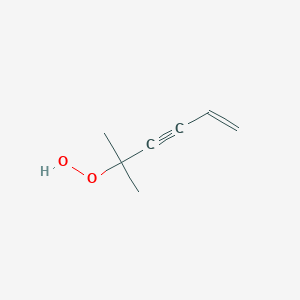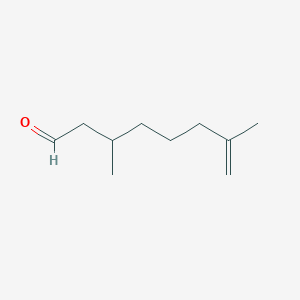
1-(beta-Phenethyl)-3-phenyl-2-thiourea
Descripción general
Descripción
1-(beta-Phenethyl)-3-phenyl-2-thiourea is part of a broader class of thiourea derivatives, which are known for their versatile applications in organic synthesis, material sciences, and as ligands in the synthesis of complex compounds. These compounds are particularly interesting for their structural characteristics and the specific functionalities they introduce into various chemical reactions and materials.
Synthesis Analysis
The synthesis of thiourea derivatives, including 1-(beta-Phenethyl)-3-phenyl-2-thiourea, often involves the reaction of amine compounds with isothiocyanates or thiocarbonyl compounds. A notable example of thiourea synthesis involves the use of bifunctional catalysts bearing a thiourea moiety for enantio- and diastereoselective Michael reactions, which highlights the synthetic versatility of thioureas (Okino et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of thiourea derivatives, including 1-(beta-Phenethyl)-3-phenyl-2-thiourea, has been extensively studied. These studies reveal that thioureas typically exhibit planar molecular structures with significant intra- and intermolecular hydrogen bonding, contributing to their stability and reactivity. For instance, structural analysis through X-ray crystallography and spectroscopic methods provides detailed insights into the planar configurations and hydrogen-bonding patterns characteristic of thiourea compounds (Saeed et al., 2015).
Chemical Reactions and Properties
Thiourea derivatives are known for their participation in a variety of chemical reactions, serving as catalysts, ligands, and reagents. They are involved in reactions such as Michael additions, nucleophilic substitutions, and cyclization reactions. Their chemical properties make them suitable for applications in asymmetric synthesis, demonstrating high enantioselectivity and diastereoselectivity in organic reactions (Takemoto, 2010).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Phenethyl-thiourea derivatives have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic media. These compounds, including those similar to 1-(beta-Phenethyl)-3-phenyl-2-thiourea, show significant inhibitory effects against corrosion, acting as mixed inhibitors. The maximum anticorrosion efficiency observed was 98% for specific thiourea derivatives, demonstrating their potential as corrosion protectants in industrial applications (Valbon, 2017).
Plant Growth Regulation
Thiourea derivatives have also shown promising gibberellin-like activity, influencing plant growth positively. Specifically, certain thiourea compounds have been synthesized and tested for their ability to promote Arabidopsis thaliana hypocotyl elongation and rice germination, exhibiting higher activity than gibberellin A3 and demonstrating potential as plant growth regulators (Yang et al., 2021).
Optical Properties
Research into the structure, morphology, and optical properties of chiral phenethyl-thiourea derivatives has provided insights into their potential applications in optics. For example, compounds have been synthesized and analyzed for their crystal morphology, molecular packing, and optical effects, such as refractive indices and electro-optic coefficients, suggesting uses in electro-optic devices (Kaminsky et al., 2010).
Catalysis and Chemical Reactions
Phenethyl-thiourea derivatives have been explored as catalysts in various asymmetric chemical reactions, demonstrating their utility in organic synthesis. For instance, they have been used in asymmetric hydrosilylation reactions, offering a pathway to synthesize compounds with high enantiomeric excess, and indicating their valuable role in developing new catalytic processes (Santacruz et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBLGHESXFRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164654 | |
| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(beta-Phenethyl)-3-phenyl-2-thiourea | |
CAS RN |
15093-42-2 | |
| Record name | N-(2-Phenylethyl)-N'-phenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15093-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENETHYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TBW0E8UK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















